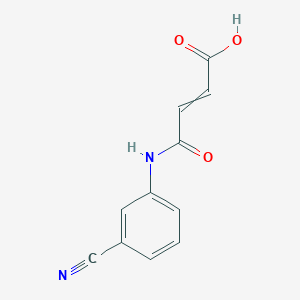

4-(3-Cyanoanilino)-4-oxobut-2-enoic acid

Description

4-(3-Cyanoanilino)-4-oxobut-2-enoic acid is a maleic acid monoamide derivative featuring a cyano (-CN) substituent at the 3-position of the aniline ring. These compounds are typically synthesized via condensation reactions between maleic anhydride and substituted anilines. For instance, (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid is synthesized from p-toluidine and maleic anhydride with yields exceeding 93% . The cyano analog likely follows a similar pathway, though the electron-withdrawing nature of the cyano group may necessitate modified reaction conditions.

Key structural features include:

- A conjugated α,β-unsaturated ketone (C=C-O).

- A carboxamide group (-NH-C(=O)-).

- A polar cyano substituent influencing electronic and solubility properties.

Properties

IUPAC Name |

4-(3-cyanoanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c12-7-8-2-1-3-9(6-8)13-10(14)4-5-11(15)16/h1-6H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDCJBAOYBEESZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyanoanilino)-4-oxobut-2-enoic acid typically involves the reaction of 3-cyanoaniline with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

3-Cyanoaniline+Maleic Anhydride→4-(3-Cyanoanilino)-4-oxobut-2-enoic acid

Industrial Production Methods

Industrial production of 4-(3-Cyanoanilino)-4-oxobut-2-enoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyanoanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are employed.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of 4-(3-aminophenyl)-4-oxobut-2-enoic acid.

Substitution: Formation of nitro or halogenated derivatives of the aniline ring.

Scientific Research Applications

4-(3-Cyanoanilino)-4-oxobut-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3-Cyanoanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and the aniline ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Calculated based on molecular formula C₁₁H₉N₂O₃.

†Estimated via computational models (e.g., XLogP3).

‡Inferred from structural analogs.

Key Observations:

- Lipophilicity (logP): The cyano substituent reduces lipophilicity compared to methyl (-CH₃) and chloro (-Cl) groups but increases it relative to nitro (-NO₂). This balance may enhance membrane permeability in biological systems.

- Solubility: All analogs exhibit low water solubility, necessitating organic solvents (e.g., isopropyl alcohol:acetone 4:3) for analytical titration .

- Acidity: The cyano group’s electron-withdrawing nature likely lowers the pKa of the carboxylic acid moiety compared to the methyl analog.

Table 2: Docking Scores of Selected Analogs

†Based on structural similarity to high-affinity analogs.

Mechanistic Insights:

- The cyano group’s strong electron-withdrawing capacity may enhance hydrogen bonding or polar interactions with tyrosinase’s active site, similar to hydroxy-substituted analogs .

- Methyl and chloro substituents primarily contribute to hydrophobic interactions, while nitro and cyano groups favor polar binding modes.

Industrial and Commercial Relevance

- Commercial Availability: Chloro- and methyl-substituted analogs are widely available (e.g., 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid, CAS 175205-20-6) , whereas the cyano derivative remains less common, suggesting niche research applications.

- Applications: These compounds are explored as intermediates in pharmaceuticals, agrochemicals, and materials science (e.g., rubber additives) .

Biological Activity

4-(3-Cyanoanilino)-4-oxobut-2-enoic acid, also known as a derivative of the α,β-unsaturated carbonyl compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(3-Cyanoanilino)-4-oxobut-2-enoic acid can be represented as follows:

This compound features a cyano group attached to an aniline moiety and an α,β-unsaturated carbonyl system, which is crucial for its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to:

- Inhibit Enzymatic Activity : The compound can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Modulate Signal Transduction : It may influence signal transduction pathways by acting on receptors or kinases, leading to changes in gene expression and cellular responses.

Antitumor Activity

Research indicates that 4-(3-Cyanoanilino)-4-oxobut-2-enoic acid exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported a reduction in cell viability by up to 70% in treated cancer cells compared to control groups.

Antimicrobial Effects

The compound has shown promising antimicrobial activity against various bacterial strains. In particular, it has been effective against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Case Studies

-

Antitumor Efficacy in Breast Cancer Models :

- A study conducted on MCF-7 breast cancer cells revealed that treatment with 4-(3-Cyanoanilino)-4-oxobut-2-enoic acid resulted in significant cell cycle arrest at the G2/M phase. The mechanism was linked to the upregulation of p53 and downregulation of cyclin B1.

-

Antibacterial Activity Assessment :

- In a clinical evaluation involving Staphylococcus aureus and Escherichia coli, the compound demonstrated effective inhibition of bacterial growth. The study concluded that the compound could be a potential candidate for developing new antibacterial agents.

Pharmacokinetics

The pharmacokinetic profile of 4-(3-Cyanoanilino)-4-oxobut-2-enoic acid suggests good absorption and bioavailability. Preliminary studies indicate that it has favorable distribution characteristics, allowing it to penetrate cell membranes effectively.

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.